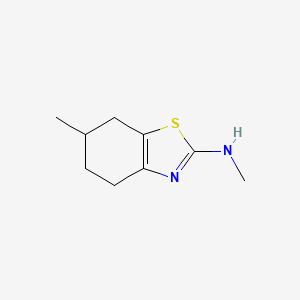

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

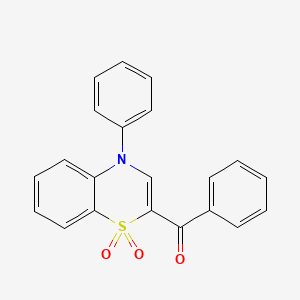

Übersicht

Beschreibung

“N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is related to the class of compounds known as tetrahydrobenzothiazoles .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction yield can be influenced by the substitution position .Molecular Structure Analysis

The molecular structure of “N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” can be determined based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving “N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” and related compounds can be complex. For example, the reaction involves initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and its derivatives have been synthesized and structurally analyzed using techniques like IR, NMR, and mass spectroscopy. These analyses are essential for understanding the compound's properties and potential applications in various scientific fields (عسيري & خان, 2010).

Anticancer Activity

- Studies have explored the anticancer potential of benzothiazole derivatives. For instance, certain derivatives exhibited significant in-vitro activity against various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Waghmare et al., 2013).

Inhibitor of Viral Infections

- Some derivatives have been investigated for their potential as inhibitors of viruses like SARS-CoV-2. Through molecular docking analysis and pharmacokinetic studies, these compounds show promise in antiviral therapies (Karagoz Genç et al., 2021).

Corrosion Inhibition

- Benzothiazole derivatives have demonstrated efficacy in inhibiting corrosion, particularly in steel. Their adsorption characteristics and interaction with metal surfaces make them valuable in industrial applications to enhance material longevity (Salarvand et al., 2017).

Antimicrobial Properties

- Research has identified benzothiazole derivatives with significant antimicrobial properties. These compounds have been shown to be effective against various microorganisms, suggesting their utility in developing new antimicrobial agents (Servi et al., 2005).

Material Science Applications

- Benzothiazole derivatives have been utilized in the development of novel materials with unique properties, such as stimuli-responsive inks for security applications. Their unique molecular structure allows for innovative applications in material science (Lu & Xia, 2016).

Eigenschaften

IUPAC Name |

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h6H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTSTFCUQXKGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)

![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)

![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2354103.png)